K579
Overview
Description
K 579, also known by its chemical name (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potent and orally active inhibitor of dipeptidyl peptidase IV. This enzyme plays a crucial role in glucose metabolism, making K 579 a significant compound in the study and treatment of diabetes. It has been shown to inhibit dipeptidyl peptidase IV in various species, including rats, canines, humans, and monkeys .
Mechanism of Action
K-579, also known as 74P4VV90RU, DPP IV Inhibitor, K 579, or Unii-74P4VV90RU, is a potent and orally active dipeptidyl peptidase IV inhibitor . This compound has been extensively studied for its potential in the treatment of diabetes .
Target of Action
The primary targets of K-579 are Dipeptidyl Peptidase IV (DPP-4) and Glucagon-like peptide 1 receptor (GLP-1R) . DPP-4 is a key protein in glucose homeostasis and a pharmacological target in type 2 diabetes mellitus . GLP-1R is a receptor for glucagon-like peptide-1, a hormone that stimulates insulin secretion .
Mode of Action
K-579 acts as a DPP-4 inhibitor and a GLP-1R agonist . By inhibiting DPP-4, K-579 prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and thus help in controlling blood glucose levels . As a GLP-1R agonist, K-579 stimulates the GLP-1 receptor, promoting insulin secretion and suppressing glucagon release .
Biochemical Pathways
The action of K-579 affects the glucose-insulin regulation pathway . By inhibiting DPP-4 and activating GLP-1R, K-579 increases the levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, all of which contribute to better control of blood glucose levels .
Pharmacokinetics
K-579 and its metabolites possess CYP3A4 inhibitory properties . The compound also exhibits high protein binding (>99%) .
Result of Action
The inhibition of DPP-4 and activation of GLP-1R by K-579 result in lowered blood glucose levels . This is achieved through increased insulin secretion, decreased glucagon release, and slowed gastric emptying . These effects make K-579 a potential therapeutic agent for the management of diabetes .
Biochemical Analysis
Biochemical Properties
K-579 interacts with the enzyme DPP-IV, inhibiting its activity . This interaction is crucial in the regulation of glucose metabolism, as DPP-IV is responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Cellular Effects
In cellular processes, K-579 has been observed to influence cell function by modulating glucose metabolism . By inhibiting DPP-IV, K-579 prolongs the action of incretin hormones, thereby promoting insulin secretion and suppressing glucagon release. This leads to a decrease in blood glucose levels .
Molecular Mechanism
At the molecular level, K-579 exerts its effects by binding to DPP-IV, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, allowing them to continue stimulating insulin secretion and suppressing glucagon release .
Temporal Effects in Laboratory Settings
The effects of K-579 have been observed over time in laboratory settings
Metabolic Pathways
K-579 is involved in the metabolic pathway of glucose regulation . It interacts with the enzyme DPP-IV, inhibiting its activity and thereby influencing the metabolic flux of incretin hormones .
Preparation Methods
The synthesis of K 579 involves several steps, starting with the preparation of the pyrrolidine-2-carbonitrile core. This core is then functionalized with a pyrimidinylpiperidinyl group through a series of reactions, including amination and acylation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods for K 579 are designed to maximize yield and purity, often involving large-scale batch reactions and rigorous purification processes .
Chemical Reactions Analysis
K 579 undergoes various chemical reactions, including:
Oxidation: K 579 can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: K 579 can undergo substitution reactions, particularly at the pyrimidinyl and piperidinyl groups, to form various analogs. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. .
Scientific Research Applications
K 579 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: K 579 is employed in research on glucose metabolism and insulin regulation.
Medicine: It has potential therapeutic applications in the treatment of diabetes due to its ability to inhibit dipeptidyl peptidase IV and regulate blood glucose levels.
Industry: K 579 is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Comparison with Similar Compounds
K 579 is unique among dipeptidyl peptidase IV inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase IV inhibitor used in the treatment of diabetes.
Vildagliptin: Known for its effectiveness in regulating blood glucose levels.
Saxagliptin: Another potent inhibitor with a similar mechanism of action. Compared to these compounds, K 579 has shown longer-lasting effects and higher potency in preclinical studies .
Properties
IUPAC Name |
(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPHRNGJBSFAP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431306 | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-64-1 | |
Record name | K-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-74P4VV90RU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | K-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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